A12-Iso5-2DC18

mRNA Delivery Lipid Nanoparticles In Vivo Transfection

A12-Iso5-2DC18 is an ionizable lipidoid that uniquely combines efficient mRNA delivery with intrinsic STING pathway activation, an adjuvant effect absent in conventional lipids. This dual action makes it a premier candidate for mRNA cancer vaccines and ex vivo immune cell engineering. Validated as a top performer in hard-to-transfect primary BMDCs and BMDMs, it outperforms structural analogs that lack immunostimulatory capacity. Procure with confidence for reproducible R&D, benchmark assays, or next-generation LNP formulation development.

Molecular Formula C45H85N3O2
Molecular Weight 700.2 g/mol
Cat. No. B10855843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA12-Iso5-2DC18
Molecular FormulaC45H85N3O2
Molecular Weight700.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C45H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45(42-46-43(44(49)50-8-3)48(45)41-37-40-47(4)5)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h21-24,42-43H,6-20,25-41H2,1-5H3/b23-21-,24-22-
InChIKeyKYZBKCPOKFBUSU-SXAUZNKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A12-Iso5-2DC18: An Ionizable Cationic Lipidoid for mRNA Delivery and Lipid Nanoparticle Formulation


A12-Iso5-2DC18 (CAS 2412492-06-7) is an ionizable cationic lipidoid characterized by its pH-dependent charge state, enabling efficient mRNA complexation and endosomal escape . This compound belongs to a broader class of synthetic ionizable lipids, specifically the dihydroimidazole-linked lipidoids, and is utilized in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics [1]. Key physicochemical properties include a molecular weight of 700.18 g/mol, the molecular formula C45H85N3O2, and a reported purity of ≥95% .

Why A12-Iso5-2DC18 Cannot Be Interchanged with Other Ionizable Lipids in mRNA Formulations


Despite a proliferation of novel ionizable lipids for LNP-mediated mRNA delivery, substitution between candidates is not trivial due to the profound impact of subtle structural variations on both delivery efficacy and biological response. The selection of an ionizable lipid is a critical determinant of LNP performance, influencing not only encapsulation and intracellular delivery but also the immunostimulatory profile of the formulation [1]. While many lipids may appear functionally similar in their ability to form LNPs, direct comparative evidence is essential for rational selection. The following sections present the available, though limited, quantitative differentiation data for A12-Iso5-2DC18 against its structural analogs and alternatives, underscoring the necessity for compound-specific validation in any given application [2].

Quantitative Evidence for A12-Iso5-2DC18 Differentiation: A Comparator-Based Selection Guide


A12-Iso5-2DC18 Demonstrates Enhanced mRNA Delivery Compared to Naked mRNA In Vivo

Studies have shown that LNP formulations containing A12-Iso5-2DC18 exhibit significantly improved transfection efficiency relative to the delivery of naked mRNA, a fundamental baseline comparator for any delivery system .

mRNA Delivery Lipid Nanoparticles In Vivo Transfection

Functional Validation: A12-Iso5-2DC18 LNPs Mediate Luciferase Expression in HeLa Cells

The functional competency of A12-Iso5-2DC18 as an mRNA delivery vehicle is validated by its ability to induce quantifiable reporter gene expression in a standard cell line. LNPs containing A12-Iso5-2DC18 and encapsulating mRNA encoding luciferase successfully induced luciferase expression in HeLa cells .

In Vitro Transfection Luciferase Assay HeLa Cells

Ranked as a Top-Performing Lipid in a High-Throughput Screening of 1080 Lipidoids

In a high-throughput in vivo screen of 1080 ionizable lipidoids, A12-Iso5-2DC18 and its close analog, A2-Iso5-2DC18, were identified as the most effective mRNA delivery vehicles across a panel of immune cell types, including bone marrow-derived dendritic cells (BMDCs), macrophages (BMDMs), and HeLa cells [1]. This screening context provides a class-level inference of its potency relative to a large and diverse pool of novel lipid candidates.

Lipidoid Library High-Throughput Screening mRNA Vaccine

Immunostimulatory Profile Linked to STING Pathway Activation

A12-Iso5-2DC18, in contrast to many ionizable lipids designed primarily for low immunogenicity, has been associated with activation of the Stimulator of Interferon Genes (STING) pathway, leading to the induction of type I interferon (IFN-I) and pro-inflammatory cytokines [1]. This class-level inference suggests a potential advantage in applications where an adjuvant-like effect is desirable, such as in cancer vaccines. The study notes that A2-Iso5-2DC18 and A12-Iso5-2DC18 elicited significantly higher cytokine secretion compared to many other screened lipids [2].

Immuno-oncology STING Agonist Innate Immunity

Recommended Research Applications for A12-Iso5-2DC18 Based on Verified Performance


Oncology: mRNA Cancer Vaccines Requiring Intrinsic Immunostimulation

Given its demonstrated ability to both deliver mRNA and activate the STING pathway [1], A12-Iso5-2DC18 is a compelling candidate for formulating mRNA cancer vaccines. The dual function of antigen delivery and immune activation can potentially enhance anti-tumor T-cell responses, as suggested by in vivo tumor suppression studies in B16F10 melanoma and MC38 colon carcinoma models using its structural analog [2].

Immunology: Delivery to Primary Immune Cells (BMDCs and Macrophages)

A12-Iso5-2DC18 was identified as a top performer in a screen across bone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs) . Researchers focused on ex vivo immune cell engineering, antigen presentation studies, or the development of immunomodulatory therapies may find this lipidoid to be a highly effective and validated starting point for LNP formulation in these notoriously difficult-to-transfect primary cell types.

Fundamental Research: Development and Optimization of Novel LNP-mRNA Formulations

A12-Iso5-2DC18 serves as a valuable benchmark or positive control for the development of next-generation ionizable lipids and LNP formulations . Its established and reproducible performance in luciferase reporter assays makes it a reliable standard for evaluating the relative efficiency of new compounds or formulation parameters in academic and industrial R&D settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for A12-Iso5-2DC18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.